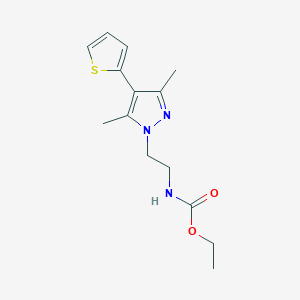
ethyl (2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C14H19N3O2S and its molecular weight is 293.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl (2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure:
- Chemical Formula: C13H16N4OS
- Molecular Weight: 280.36 g/mol
The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Research indicates that compounds with pyrazole structures can inhibit the proliferation of cancer cells. A study focusing on similar pyrazole derivatives demonstrated their effectiveness against various cancer cell lines, particularly prostate cancer, by acting as androgen receptor antagonists. These compounds showed high affinity for androgen receptors and effectively inhibited cell growth in AR-overexpressing cells .
Anti-inflammatory Effects
The thiophene moiety in the compound enhances its anti-inflammatory potential. Thiophene derivatives have been reported to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This suggests that this compound may also possess similar properties, although specific studies need to confirm this activity.
The proposed mechanism of action for this compound involves:
- Androgen Receptor Modulation: The pyrazole ring interacts with androgen receptors, leading to antagonistic effects that can suppress tumor growth in hormone-dependent cancers.
- Cytokine Inhibition: The thiophene component may inhibit signaling pathways related to inflammation, thereby reducing cytokine levels and inflammatory responses.
Case Study 1: Prostate Cancer Cell Lines
A recent study evaluated the effects of a series of pyrazole derivatives on prostate cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against these cells. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: In Vivo Anti-inflammatory Activity
In another investigation, a related compound was tested for its anti-inflammatory effects in a murine model of inflammation. The results showed that administration led to a marked reduction in paw edema and inflammatory markers in serum. This suggests potential therapeutic applications in treating inflammatory diseases .
Research Findings Summary Table
| Property | Details |
|---|---|
| Molecular Weight | 280.36 g/mol |
| Biological Activities | Anticancer, Anti-inflammatory |
| Mechanism | Androgen receptor antagonism; Cytokine inhibition |
| Key Studies | Prostate cancer cell lines; Murine inflammation model |
特性
IUPAC Name |
ethyl N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-4-19-14(18)15-7-8-17-11(3)13(10(2)16-17)12-6-5-9-20-12/h5-6,9H,4,7-8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWIIXSOMKBOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCN1C(=C(C(=N1)C)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














